4-Fluoroindoline 4-Fluoroindoline
Brand Name: Vulcanchem
CAS No.: 552866-98-5
VCID: VC2239139
InChI: InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
SMILES: C1CNC2=C1C(=CC=C2)F
Molecular Formula: C8H8FN
Molecular Weight: 137.15 g/mol

4-Fluoroindoline

CAS No.: 552866-98-5

Cat. No.: VC2239139

Molecular Formula: C8H8FN

Molecular Weight: 137.15 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoroindoline - 552866-98-5

CAS No. 552866-98-5
Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
IUPAC Name 4-fluoro-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
Standard InChI Key CMQOXZRRFDMQKY-UHFFFAOYSA-N
SMILES C1CNC2=C1C(=CC=C2)F
Canonical SMILES C1CNC2=C1C(=CC=C2)F

Physical and Chemical Properties

Predicted Physical Properties

Based on the properties of structurally similar compounds, 4-fluoroindoline would likely possess the following characteristics:

PropertyPredicted ValueBasis for Prediction
Physical StateColorless to pale yellow liquidBased on indoline and 4-fluoroaniline properties
Molecular Weight137.16 g/molCalculated from molecular formula C8H8FN
SolubilityLimited solubility in water; soluble in organic solventsBased on structural features
Boiling Point~220-240°C (estimated)Extrapolated from related compounds
Density~1.1-1.2 g/mL (estimated)Based on similar fluorinated aromatics

Chemical Reactivity

4-Fluoroindoline would be expected to exhibit reactivity through:

  • The secondary amine (NH) group, which can participate in nucleophilic substitution reactions, acylation, and alkylation.

  • The aromatic ring system, which can undergo electrophilic aromatic substitution, though the fluorine substituent would direct incoming groups.

  • The C-F bond, which could potentially undergo nucleophilic aromatic substitution under appropriate conditions.

Synthesis Methods

Related Synthesis Information

The preparation of 4-fluoroindole is described in the patent literature (CN103420892A), which could serve as a precursor to 4-fluoroindoline:

"The present invention prepares 4-fluoro indole by taking 2-fluoro-6-nitrotoluene as raw material for the first step, reacting with DMF dimethylacetal (DMF-DMA) to generate compound 3; The second step involves hydro-reduction to generate 4-fluoro indole with enamine condensation simultaneously."

This synthetic pathway could potentially be extended to include a subsequent reduction step to convert 4-fluoroindole to 4-fluoroindoline.

Applications and Uses

Pharmaceutical Applications

Fluorinated heterocycles are widely used in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules, including:

  • Enhanced metabolic stability

  • Increased lipophilicity

  • Altered pKa values

  • Improved binding selectivity with target proteins

4-Fluoroindoline might serve as a valuable building block in pharmaceutical research, similar to how 4-fluoroaniline is "a common building block in medicinal chemistry and related fields" .

Synthetic Intermediates

As with related fluorinated compounds, 4-fluoroindoline could potentially serve as an intermediate in the synthesis of:

  • Agrochemicals (herbicides, pesticides)

  • Advanced materials

  • Specialty chemicals

  • Functional materials with specific electronic or optical properties

Analytical Characterization

Spectroscopic Identification

Based on techniques used for similar compounds, 4-fluoroindoline would likely be characterized using:

  • 19F-NMR Spectroscopy: Would show a distinct signal for the fluorine atom, allowing for specific identification as seen with 4-fluoroaniline in metabolic studies .

  • 1H-NMR Spectroscopy: Would reveal the distinct pattern of aromatic protons and the saturated ring protons.

  • Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of 137.16 g/mol.

  • IR Spectroscopy: Would display characteristic bands for N-H stretching, C-F stretching, and aromatic C-H stretching.

Metabolism and Environmental Fate

Research on 4-fluoroaniline metabolism in earthworms showed "dose-dependent metabolism. At high doses (leading to mortality within 24 h) one predominant metabolite was observed, which was identified as the N-β-glucoside conjugate. At lower dose levels, the predominant metabolite was the γ-glutamyl conjugate" .

Similar conjugation pathways might be expected for 4-fluoroindoline, with potential metabolism occurring at the nitrogen atom or through defluorination processes.

Research Gaps and Future Directions

Identified Knowledge Gaps

The current literature appears to have significant gaps regarding:

  • Specific synthetic routes to 4-fluoroindoline

  • Detailed physical and chemical characterization data

  • Biological activity and toxicological profiles

  • Environmental persistence and degradation pathways

Recommended Research Priorities

Future research efforts should focus on:

  • Development of efficient and scalable synthetic methods

  • Comprehensive physical and chemical characterization

  • Evaluation of biological activities and potential applications in drug discovery

  • Assessment of environmental impact and biodegradability

  • Exploration of structure-activity relationships with related fluorinated heterocycles

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